molecular formula C13H12O B2576261 6'-Methyl-2'-acetonaphthone CAS No. 5156-83-2

6'-Methyl-2'-acetonaphthone

Cat. No. B2576261
Key on ui cas rn: 5156-83-2
M. Wt: 184.238
InChI Key: SPAYGOAEIJHIDE-UHFFFAOYSA-N
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Patent
US04764638

Procedure details

A Hastelloy C autoclave equipped with heater, stirrer, gas introduction tube, temperature sensor, pressure gauge and pressurized reflux condenser was charged with 100 g of 2-acetyl-6-methylnaphthalene, 380 g of acetic acid, 20 g of water and 15 g of manganese(II) acetate. Compressed air was passed, with stirring, through the solution at 140° C. and a pressure of 25 bar, with a gas escape rate of 3 liters per minute. The reaction was observed by continuously measuring the oxygen content in the exhaust gas. When this oxygen content returned to the initial level of 21% after a reaction time of 105 minutes, the air feed was shut off, the reaction mixture was cooled, with stirring, to room temperature, filtered, and the filter cake washed with 300 g of a 95 wt.-% solution of acetic acid. 70.3 g of 6-methyl-2-naphthoic acid (69.3% of the theory) was obtained, in a purity of 99.5%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Name
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:14])[CH:10]=2)[CH:5]=1)(=[O:3])C.C(O)(=[O:17])C.O=O>[Cr].[Co].C([O-])(=O)C.[Mn+2].C([O-])(=O)C.O>[CH3:14][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[CH:5]=[C:4]([C:1]([OH:3])=[O:17])[CH:13]=[CH:12]2 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)C
Name
Quantity
380 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Name
Quantity
20 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Co]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring, through the solution at 140° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after a reaction time of 105 minutes
Duration
105 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
STIRRING
Type
STIRRING
Details
with stirring, to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with 300 g of a 95 wt.-% solution of acetic acid

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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